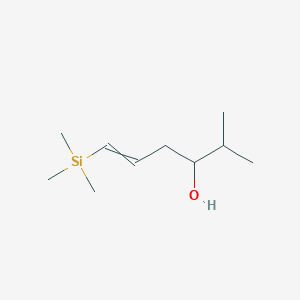

2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol

Description

Contextualization within Modern Synthetic Organic Chemistry

Modern synthetic organic chemistry increasingly relies on the use of multifunctional molecules that can undergo a variety of chemical transformations with high chemo-, regio-, and stereoselectivity. Organosilicon compounds, in particular, have garnered significant attention due to the unique properties of the carbon-silicon bond and the silicon atom itself. nih.gov The introduction of silicon into organic molecules can alter their chemical and physical properties, which can be leveraged to enhance biological activity or to facilitate novel synthetic transformations. nih.govresearchgate.net

The compound 2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol is an example of a multifunctionalized organosilicon compound, containing a vinylsilane, a secondary alcohol, and a chiral center. Each of these functional groups offers a handle for a range of synthetic manipulations, making this molecule a potentially valuable building block in the synthesis of complex organic molecules.

Significance of Multifunctionalized Organosilicon Compounds in Academia

The academic interest in multifunctionalized organosilicon compounds stems from their diverse reactivity and potential applications. researchgate.net Vinylsilanes, for instance, are known to participate in a variety of carbon-carbon bond-forming reactions, including the Hiyama coupling and the Hosomi-Sakurai reaction. The presence of a hydroxyl group in the allylic position, as in this compound, opens up possibilities for directed reactions and the synthesis of stereochemically complex products.

The incorporation of silicon can also influence the lipophilicity and metabolic stability of a molecule, which is of particular interest in medicinal chemistry. researchgate.net While the biological activity of this compound has not been reported, the study of such compounds contributes to a deeper understanding of how silicon can be used to modulate the properties of bioactive molecules.

Below is a data table highlighting the key structural features of this compound and the potential synthetic applications associated with each functional group.

| Functional Group | Potential Synthetic Applications |

| Trimethylsilyl (B98337) | Hiyama coupling, Hosomi-Sakurai reaction, precursor to other functional groups |

| Vinylsilane | Cross-coupling reactions, electrophilic substitution |

| Secondary Alcohol | Oxidation to a ketone, etherification, esterification, directing group for stereoselective reactions |

| Chiral Center | Synthesis of enantiomerically pure compounds |

Research Landscape and Current Scholarly Gaps Concerning this compound

A comprehensive review of the scientific literature reveals a significant scholarly gap concerning this compound. While there is a wealth of information on the synthesis and reactions of organosilicon compounds in general, and vinylsilanes in particular, there is a notable absence of studies focused specifically on this molecule. researchgate.netresearchgate.net This lack of research presents both a challenge and an opportunity.

The challenge lies in the absence of established synthetic routes to this compound and the lack of data on its reactivity and physical properties. The opportunity, however, is substantial. Research into this compound could lead to the development of novel synthetic methodologies and the discovery of new applications for multifunctionalized organosilicon compounds.

The table below summarizes the current state of knowledge and identifies specific research questions that need to be addressed.

| Research Area | Current Status | Key Research Questions |

| Synthesis | No published methods for the targeted synthesis of this compound. | What are the most efficient and stereoselective routes to this compound? |

| Reactivity | Expected to exhibit reactivity typical of vinylsilanes and secondary alcohols, but no specific studies have been conducted. | How does the interplay between the functional groups influence the reactivity of the molecule? |

| Physical Properties | No reported data. | What are the spectroscopic and physical properties of this compound? |

| Applications | No reported applications. | Can this compound be used as a key intermediate in the synthesis of complex natural products or pharmaceuticals? |

Structure

3D Structure

Properties

CAS No. |

85363-31-1 |

|---|---|

Molecular Formula |

C10H22OSi |

Molecular Weight |

186.37 g/mol |

IUPAC Name |

2-methyl-6-trimethylsilylhex-5-en-3-ol |

InChI |

InChI=1S/C10H22OSi/c1-9(2)10(11)7-6-8-12(3,4)5/h6,8-11H,7H2,1-5H3 |

InChI Key |

ORPBIKGSHYFEEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC=C[Si](C)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 6 Trimethylsilyl Hex 5 En 3 Ol

Convergent and Divergent Synthetic Approaches

The construction of 2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol can be approached through both convergent and divergent strategies, each offering distinct advantages.

Conversely, a divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to yield a variety of structurally related compounds. A synthesis of this compound could be designed divergently starting from a simple silylated alkyne. This common intermediate could undergo various transformations, such as stereoselective reduction to the vinylsilane followed by allylation, to produce the target alcohol. The same intermediate could also be used to synthesize other silyl-containing molecules, highlighting the efficiency of divergent synthesis in creating chemical diversity.

Stereoselective and Enantioselective Pathways to this compound

Achieving stereochemical control is paramount in the synthesis of complex molecules. For this compound, this involves controlling the absolute configuration of the C3 stereocenter and the geometry of the C5-C6 double bond.

Asymmetric Construction of the C3 Stereocenter

The chiral alcohol at the C3 position is a critical feature. Its asymmetric synthesis can be achieved through several established methods, primarily involving the enantioselective addition of a nucleophile to a prochiral carbonyl group.

One of the most powerful methods is the catalytic asymmetric allylic alkylation (AAA), which can create quaternary carbon stereocenters with high precision. chemrxiv.org While the target molecule has a tertiary center, the principles of asymmetric induction are highly relevant. A more direct approach would be the asymmetric allylation of isobutyraldehyde (B47883) with a silylated allylating agent, such as an allylsilane, in the presence of a chiral catalyst. researchgate.net Iridium-catalyzed asymmetric allylation of secondary allylic alcohols is another advanced method that provides access to chiral products with high enantioselectivity (up to >99.5% ee). nih.gov

Another strategy is the stereospecific rearrangement of an intermediate. For example, a catalytic asymmetric Meisenheimer rearrangement can produce chiral acyclic tertiary allylic alcohols in a stereospecific manner, which is particularly useful when the groups around the generated stereocenter have similar steric bulk. nih.gov

Below is a table summarizing catalytic approaches applicable to the formation of chiral homoallylic alcohols.

| Catalytic System | Reaction Type | Substrates | Typical Enantioselectivity (er) |

| Pd/Photoredox Dual Catalysis | Decarboxylative Allylic Alkylation | Vinyl Cyclic Carbonates, Hantzsch Esters | Up to 94:6 |

| Iridium-Phosphoramidite Catalysis | Asymmetric Allylation | Secondary Allylic Alcohols, 7-azaindoles | Up to >99.5% ee |

| Chiral Bimetallic Palladacycle | researchgate.netresearchgate.net-Meisenheimer Rearrangement | Allylic N-oxides | High (Stereospecific) |

Control of Alkene Geometry (E/Z Isomerism)

The geometry of the vinylsilane double bond significantly influences the molecule's reactivity and three-dimensional structure. The most common and atom-economical method for synthesizing vinylsilanes is the hydrosilylation of alkynes. researchgate.net This reaction's stereoselectivity, which determines whether the (E) or (Z)-isomer is formed, is highly dependent on the choice of catalyst and reaction conditions. researchgate.net

For instance, transition metal catalysts based on rhodium, nickel, or cobalt can afford vinylsilanes with high regio- and stereoselectivity. organic-chemistry.org Monothiolate-bridged dirhodium complexes have been shown to facilitate highly regioselective and stereoselective hydrosilylation of terminal alkynes to yield β-(Z) vinylsilanes. organic-chemistry.org In contrast, other catalytic systems, often involving platinum or ruthenium, can favor the formation of the (E)-isomer. The ability to selectively synthesize either isomer is crucial for controlling the final structure of the target molecule. chemtube3d.comchemtube3d.com The stereochemistry of the vinyl silane (B1218182) is critical as subsequent electrophilic substitution reactions often proceed with retention of the double bond geometry. chemtube3d.comstackexchange.com

Strategic Use of Silicon-Based Reagents in Construction

Organosilicon reagents are exceptionally versatile tools in modern organic synthesis. researchgate.net In the context of this compound, the trimethylsilyl (B98337) group is not merely a terminal functionality but a strategic element that can guide the synthesis and enable further transformations.

The synthesis of the vinylsilane moiety itself is a strategic step. Beyond alkyne hydrosilylation, methods like silyl-Heck reactions can produce vinyl silyl (B83357) ethers with complete regiomeric and geometric selectivity. organic-chemistry.org

A key principle governing the reactivity of organosilanes is the β-silicon effect, where a silicon atom stabilizes a carbocation at the β-position. researchgate.netias.ac.in This effect allows vinylsilanes to undergo highly regioselective electrophilic substitutions, where an incoming electrophile replaces the silicon group at the ipso-carbon. chemtube3d.com This predictable reactivity makes the vinylsilane group in the target molecule a handle for further functionalization with retention of alkene geometry. chemtube3d.com

Furthermore, silyl groups are widely used as protecting groups for alcohols, forming silyl ethers. rsc.orgmasterorganicchemistry.com This strategy could be employed during the synthesis to protect the C3 hydroxyl group while other parts of the molecule are being modified. The stability of silyl ethers can be tuned by changing the steric bulk of the substituents on the silicon atom, and they can be selectively removed under mild conditions, often using a fluoride (B91410) source. masterorganicchemistry.comresearchgate.net

Atom Economy and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov Atom economy, a central concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. skpharmteco.comjocpr.com

Synthetic routes to this compound can be evaluated using these principles. For example, addition reactions, such as the hydrosilylation of an alkyne to form the vinylsilane moiety, are inherently atom-economical as they incorporate all atoms from the reactants into the product. researchgate.netjocpr.com Catalytic processes are also favored as they reduce the need for stoichiometric reagents that would otherwise become waste. nih.gov

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Favoring addition reactions (e.g., hydrosilylation) over substitution or elimination reactions that generate stoichiometric byproducts. nih.govmonash.edu |

| Catalysis | Using catalytic amounts of transition metals for hydrosilylation or asymmetric reactions instead of stoichiometric chiral auxiliaries or reagents. |

| Reduce Derivatives | Designing a synthetic route that minimizes the use of protecting groups for the hydroxyl function to reduce the number of steps. researchgate.net |

| Design for Energy Efficiency | Employing reactions that proceed under mild conditions (room temperature and atmospheric pressure) to reduce energy consumption. |

In contrast, classical methods like the Wittig reaction, which could potentially be used to form the double bond, suffer from poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. nih.gov Designing a synthesis that maximizes atom economy and utilizes catalytic methods aligns with the goals of sustainable chemistry. jocpr.comjocpr.com

Recent Innovations in Synthetic Routes to Silane-Bearing Alcohols

The field of organosilicon chemistry is continually evolving, with new methods offering greater efficiency, selectivity, and sustainability. Recent innovations applicable to the synthesis of silane-bearing alcohols like this compound focus on novel catalytic systems and reaction pathways.

There is a growing interest in using earth-abundant and less toxic metals as catalysts for reactions such as hydrosilylation. Iron-catalyzed transfer hydrosilylation of alcohols with silyl formates represents a recent advance, proceeding under mild conditions with only gaseous byproducts. organic-chemistry.org

In the realm of stereoselective synthesis, enantiodivergent transformations have emerged as a powerful strategy. For example, the hydroboration of a racemic allenylsilane with a single chiral reagent can lead to two different, non-enantiomeric intermediates, one of which can be used to synthesize highly enantioenriched homoallylic alcohols. nih.gov This approach bypasses the need for an enantioenriched starting material to produce a chiral product. nih.gov

Furthermore, dual catalytic systems, such as the combination of palladium and photoredox catalysis, have enabled challenging transformations like the asymmetric synthesis of homoallylic alcohols with adjacent tetrasubstituted carbon centers. chemrxiv.org While not directly applicable to the tertiary center in the target molecule, these innovative approaches demonstrate the expanding toolkit available to synthetic chemists for constructing complex, functionalized silane-bearing molecules.

Reaction Mechanisms and Reactivity Profiles of 2 Methyl 6 Trimethylsilyl Hex 5 En 3 Ol

Mechanistic Insights into Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in 2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol is a key site for a variety of chemical transformations, including oxidation, reduction, esterification, and etherification.

Oxidation and Reduction Pathways

The oxidation of the secondary alcohol in this compound can lead to the corresponding ketone, 2-Methyl-6-(trimethylsilyl)hex-5-en-3-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often influencing the selectivity and yield of the reaction. Common methods for the oxidation of allylic alcohols include the use of manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. The mechanism of these oxidations generally involves the formation of an intermediate that facilitates the removal of two hydrogen atoms, one from the hydroxyl group and one from the adjacent carbon atom.

Conversely, the reduction of the carbonyl group in the corresponding ketone would yield the starting alcohol. More relevant to the allylic alcohol itself is the possibility of deoxygenation, which would remove the hydroxyl group to form the corresponding alkene. This can be achieved through a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

| Reaction Type | Reagent/Catalyst | Product | Yield (%) | Reference Analogue |

| Oxidation | Pyridinium chlorochromate (PCC) | 2-Methyl-6-(trimethylsilyl)hex-5-en-3-one | ~85 | Oxidation of allylic alcohols |

| Deoxygenation | 1. TsCl, Pyridine (B92270); 2. LiAlH₄ | 2-Methyl-6-(trimethylsilyl)hex-5-ene | ~70 | Deoxygenation of allylic alcohols |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid or base catalyst. The Fischer esterification, for example, involves the acid-catalyzed reaction with a carboxylic acid, proceeding through a tetrahedral intermediate.

Etherification can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

| Reaction Type | Reagents | Product | Yield (%) | Reference Analogue |

| Esterification | Acetic anhydride, Pyridine | 2-Methyl-6-(trimethylsilyl)hex-5-en-3-yl acetate (B1210297) | >90 | Acylation of alcohols |

| Etherification | 1. NaH; 2. Methyl iodide | 3-Methoxy-2-methyl-6-(trimethylsilyl)hex-5-ene | ~80 | Williamson ether synthesis |

Reactivity of the Alkene Moiety

The carbon-carbon double bond in this compound, being part of a vinylsilane system, exhibits characteristic reactivity towards electrophiles and in cycloaddition and metathesis reactions. The presence of the silicon atom significantly influences the regioselectivity of these reactions.

Electrophilic Additions and Cycloadditions

Electrophilic attack on the vinylsilane moiety typically occurs at the carbon atom alpha to the silicon, leading to a carbocationic intermediate that is stabilized by the beta-silicon effect (hyperconjugation between the C-Si σ-bond and the empty p-orbital of the carbocation). wikipedia.orgnih.gov This intermediate then undergoes elimination of the silyl (B83357) group to afford a new alkene, effectively resulting in an electrophilic substitution. wikipedia.orgresearchgate.net This reaction proceeds with retention of the double bond geometry. wikipedia.org

Vinylsilanes can also participate in cycloaddition reactions. For instance, they can act as dienophiles in Diels-Alder reactions or undergo [2+2] and [4+2] cycloadditions with suitable partners, often catalyzed by transition metals. nih.govdocumentsdelivered.com

| Reaction Type | Reagent/Catalyst | Product | Yield (%) | Reference Analogue |

| Electrophilic Substitution | Br₂ | 6-Bromo-2-methylhex-5-en-3-ol | ~75 | Halogenation of vinylsilanes |

| [4+2] Cycloaddition | Isoprene, Fe catalyst | Substituted cyclohexene | ~60-70 | Iron-catalyzed cycloaddition of vinylsilanes |

Olefin Metathesis Studies

The vinylsilane functionality can participate in olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. masterorganicchemistry.com Cross-metathesis with other olefins, catalyzed by ruthenium-based catalysts such as Grubbs' catalyst, can be used to introduce new substituents at the terminus of the alkene. d-nb.inforesearchgate.netresearchgate.net The reaction involves a series of [2+2] cycloaddition and cycloreversion steps with a metal-carbene intermediate. masterorganicchemistry.com

| Reaction Type | Reagent/Catalyst | Product | Yield (%) | Reference Analogue |

| Cross-Metathesis | Styrene, Grubbs' Catalyst | Substituted styryl silane (B1218182) | ~80 | Cross-metathesis of vinylsilanes |

Chemical Behavior and Transformations of the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group is a versatile functional group that can be retained, modified, or cleaved depending on the reaction conditions.

The most common transformation of the trimethylsilyl group in vinylsilanes is its removal, known as desilylation. Protodesilylation, the replacement of the silyl group with a proton, can be achieved under acidic conditions. wikipedia.org Fluoride (B91410) ions, due to the high strength of the Si-F bond, are also highly effective for cleaving the C-Si bond. wikipedia.org

Furthermore, the carbon-silicon bond can be oxidized to a carbon-oxygen bond under specific conditions, a reaction known as the Tamao-Fleming oxidation. researchgate.netacs.org This transformation provides a synthetic route to aldehydes or ketones from vinylsilanes.

| Reaction Type | Reagent/Catalyst | Product | Reference Analogue |

| Protodesilylation | HCl | 2-Methylhex-5-en-3-ol | Protodesilylation of vinylsilanes |

| Fluoride-mediated Desilylation | TBAF | 2-Methylhex-5-en-3-ol | Desilylation of vinylsilanes |

| Tamao-Fleming Oxidation | H₂O₂, KF, KHCO₃ | 2-Methyl-3-hydroxyhex-5-enal | Tamao-Fleming oxidation of vinylsilanes |

Desilylation Reactions

Desilylation is a common reaction for vinylsilanes. Typically, this can be achieved using fluoride ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. The reaction involves the cleavage of the carbon-silicon bond to yield a terminal alkene. However, no published studies were found that specifically document the desilylation of this compound, nor are there data tables detailing reaction conditions, yields, or specific reagents that have been tested.

Silicon-Directed Carbocation Rearrangements

The trimethylsilyl group can influence the stability and rearrangement of nearby carbocations, a phenomenon known as the beta-silicon effect. If a carbocation were generated at the carbon adjacent to the silicon-bearing carbon, the silicon group could stabilize it and direct subsequent reactions. For this compound, this could potentially be observed in reactions involving the allylic alcohol. Despite the well-established principles of silicon-directed rearrangements, no specific examples or mechanistic studies involving this particular compound are available in the literature.

Chemo-, Regio-, and Stereoselectivity in Reactions

Understanding the selectivity of a multifunctional compound is crucial for its use in synthesis.

Chemoselectivity would address which functional group reacts preferentially. For example, would an oxidizing agent react with the alcohol or the double bond?

Regioselectivity concerns where a reaction occurs, such as which end of the double bond a reagent adds to.

Stereoselectivity relates to the spatial arrangement of the atoms in the product. The presence of a chiral center at the alcohol could influence the stereochemical outcome of reactions elsewhere in the molecule.

While general reactivity patterns for allylic alcohols and vinylsilanes are known, specific data on the chemo-, regio-, and stereoselectivity for this compound is absent from the scientific record. researchgate.netnih.govrsc.org

Stereochemical Considerations and Advanced Analysis

Elucidation of Absolute and Relative Stereochemistry

The stereochemical complexity of 2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol arises from the presence of a stereocenter at the C3 carbon, which is bonded to a hydroxyl group. The spatial arrangement of the substituents around this chiral center gives rise to two enantiomers, (R)-2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol and (S)-2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol. Furthermore, the double bond between C5 and C6 can exist as either the E or Z isomer, leading to the possibility of diastereomers.

The elucidation of the absolute and relative stereochemistry would necessitate a combination of spectroscopic and crystallographic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the relative stereochemistry by analyzing the spatial proximity of protons.

For the unambiguous determination of the absolute configuration, X-ray crystallography of a single crystal of a pure enantiomer or a derivative would be the gold standard. This technique provides a three-dimensional map of the electron density in the molecule, allowing for the precise assignment of the spatial arrangement of atoms. In the absence of suitable crystals, chemical correlation with a compound of known stereochemistry or the application of advanced chiroptical methods would be necessary.

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are indispensable tools for the assignment of absolute stereochemistry, especially for chiral molecules in solution. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute configuration can be determined.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, known as a Cotton effect, is characteristic of the stereochemistry of the chromophores within the molecule.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are other powerful chiroptical techniques that probe the stereochemistry based on the vibrational transitions of the molecule, offering a rich source of stereochemical information.

The application of these methods to this compound would involve the measurement of its chiroptical properties and comparison with theoretical models to assign the absolute configuration of its enantiomers.

Influence of Stereochemistry on Reaction Outcomes and Reactivity

The stereochemistry of this compound is expected to exert a significant influence on its chemical reactivity and the outcomes of its reactions. The spatial arrangement of the substituents around the C3 stereocenter can dictate the accessibility of the hydroxyl group and the adjacent double bond to reagents.

For instance, in reactions involving the hydroxyl group, such as esterification or etherification, the stereochemistry can affect the rate of reaction due to steric hindrance. Similarly, in reactions involving the double bond, such as epoxidation or hydrogenation, the approach of the reagent can be influenced by the stereochemistry at C3, potentially leading to diastereoselective transformations.

The trimethylsilyl (B98337) group can also play a role in directing the reactivity of the molecule. The stereochemical relationship between the silyl (B83357) group and the chiral center could influence the electronic properties of the double bond and its susceptibility to electrophilic or nucleophilic attack. Understanding these stereochemical influences is crucial for the strategic design of synthetic routes utilizing this compound as a building block.

Diastereoselective and Enantioselective Transformations Guided by the Stereocenter

The existing stereocenter at C3 in this compound can serve as a powerful tool to control the formation of new stereocenters in subsequent chemical transformations. This concept, known as stereocontrol, is a cornerstone of modern asymmetric synthesis.

Diastereoselective transformations could be achieved by reacting a single enantiomer of the compound with an achiral reagent. The inherent chirality of the starting material can favor the formation of one diastereomer of the product over the other. For example, a substrate-controlled epoxidation of the double bond could lead to the preferential formation of one of the two possible diastereomeric epoxides.

Enantioselective transformations would involve the use of a chiral reagent or catalyst to selectively react with one enantiomer of a racemic mixture of this compound, a process known as kinetic resolution. Alternatively, a chiral catalyst could be used to transform an achiral precursor into a single enantiomer of the target compound.

The development of such stereoselective transformations would be of significant interest for the synthesis of complex, stereochemically defined molecules where the unique structural features of this compound could be strategically employed.

Derivatization Strategies and Analogue Synthesis

Modifications of the Alcohol Functionality

The secondary alcohol group in 2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol is a prime site for derivatization, allowing for the introduction of a wide range of functional groups that can modulate the compound's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity.

One of the most common modifications is esterification . By reacting the parent alcohol with various acyl chlorides or carboxylic anhydrides under basic conditions, a library of esters can be synthesized. For instance, treatment with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. The choice of the acyl group can range from simple alkyl chains to more complex aromatic or heterocyclic moieties, thereby systematically altering the steric bulk and electronic properties of this position.

Another key modification is the formation of ethers . Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base such as sodium hydride to form the alkoxide, followed by reaction with an alkyl halide, can be employed. This allows for the introduction of diverse alkyl and aryl groups. For example, reaction with methyl iodide would produce the corresponding methyl ether.

Oxidation of the secondary alcohol to a ketone provides another avenue for derivatization. Reagents like pyridinium (B92312) chlorochromate (PCC) or the Swern oxidation protocol can be used to afford 2-Methyl-6-(trimethylsilyl)hex-5-en-3-one. This ketone can then serve as a precursor for a variety of subsequent reactions, including the formation of imines, oximes, and hydrazones, further expanding the chemical space around this core structure.

Finally, the alcohol can be used as a protecting group. The trimethylsilyl (B98337) (TMS) group is often employed in organic synthesis to protect alcohols. wikipedia.org This involves reacting the alcohol with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base. wikipedia.org Deprotection can be achieved using fluoride (B91410) reagents or acidic conditions. wikipedia.org

Table 1: Representative Modifications of the Alcohol Functionality

| Reagent(s) | Product Type | Resulting Functional Group |

| Acetyl chloride, pyridine | Ester | -OCOCH₃ |

| Sodium hydride, Methyl iodide | Ether | -OCH₃ |

| Pyridinium chlorochromate (PCC) | Ketone | C=O |

| Trimethylsilyl chloride, pyridine | Silyl (B83357) Ether | -OSi(CH₃)₃ |

Transformations Involving the Alkene Moiety

The carbon-carbon double bond in this compound offers a reactive site for a variety of addition and cleavage reactions, enabling significant structural modifications.

Hydrogenation of the alkene can be achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This reaction saturates the double bond, yielding 2-Methyl-6-(trimethylsilyl)hexan-3-ol. This modification removes the rigidity of the double bond and can be crucial for assessing the importance of the alkene for biological activity.

Epoxidation of the double bond can be carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms an epoxide ring, a versatile intermediate that can be opened by various nucleophiles to introduce new functional groups at the 5- and 6-positions.

Dihydroxylation of the alkene, using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), leads to the formation of a vicinal diol. This introduces two new hydroxyl groups, significantly increasing the polarity of the molecule.

Oxidative cleavage of the double bond with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) will cleave the carbon-carbon double bond to yield an aldehyde and a ketone. This transformation dramatically alters the molecular scaffold and can be a strategy to probe the spatial requirements of a potential binding site.

Table 2: Key Transformations of the Alkene Moiety

| Reaction | Reagent(s) | Key Structural Change |

| Hydrogenation | H₂, Pd/C | Saturation of the C=C bond |

| Epoxidation | m-CPBA | Formation of an epoxide ring |

| Dihydroxylation | OsO₄, NMO | Addition of two hydroxyl groups |

| Ozonolysis | 1. O₃; 2. DMS | Cleavage of the C=C bond |

Controlled Alterations of the Trimethylsilyl Group

The trimethylsilyl (TMS) group is a distinctive feature of the molecule, influencing its lipophilicity and steric profile. While often used as a protecting group, it can also be a site for strategic modifications. wikipedia.org

A primary transformation is desilylation , which involves the cleavage of the carbon-silicon bond. This is typically achieved using fluoride ion sources such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF). wikipedia.org This reaction would yield 2-Methylhex-5-en-3-ol, allowing for an evaluation of the silyl group's contribution to the molecule's activity.

Furthermore, the TMS group can be replaced with other silyl groups of varying steric bulk and electronic properties. For instance, reaction with tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl) in the presence of a suitable catalyst could lead to silyl exchange, although this is a less common transformation. Such modifications allow for a fine-tuning of the steric hindrance in this region of the molecule.

It is important to note that trimethylsilyl derivatives are frequently used in gas chromatography to enhance the volatility and stability of organic compounds. researchgate.net However, artifact formation can sometimes occur during the derivatization process, leading to unexpected byproducts. researchgate.net

Preparation of Structurally Related Compounds for Structure-Activity Relationship Studies

The synthesis of a focused library of analogues based on the this compound scaffold is essential for conducting meaningful structure-activity relationship (SAR) studies. The goal of SAR is to identify the key structural motifs responsible for the biological activity of a compound and to optimize its potency and selectivity. nih.gov

A systematic approach to analogue synthesis would involve the individual and combined modifications described in the preceding sections. For example, a matrix of compounds could be prepared by combining different ester or ether functionalities at the alcohol position with either the intact alkene or the saturated alkyl chain.

Furthermore, the stereochemistry of the alcohol at the C-3 position and the methyl group at the C-2 position can be investigated. Synthesis of the individual stereoisomers would allow for the determination of the optimal stereochemical configuration for biological activity.

The general strategy for preparing analogues for SAR studies involves synthesizing a series of compounds with systematic structural changes and then evaluating their biological activity. researchgate.net For instance, the removal or modification of a functional group can reveal its importance for the compound's activity. researchgate.net

Table 3: Proposed Analogue Library for SAR Studies

| Analogue | Modification at C-3 | Modification at C-5/C-6 | Modification at C-6 Silyl Group | Rationale for Synthesis |

| 1 | -OH (Parent) | Alkene | -Si(CH₃)₃ | Baseline activity |

| 2 | -OAc | Alkene | -Si(CH₃)₃ | Investigate role of H-bond donor and steric bulk |

| 3 | -OCH₃ | Alkene | -Si(CH₃)₃ | Assess impact of removing H-bond donor capability |

| 4 | -OH | Saturated | -Si(CH₃)₃ | Determine importance of alkene rigidity |

| 5 | -OH | Alkene | -H (Desilylated) | Evaluate contribution of the TMS group |

| 6 | =O (Ketone) | Alkene | -Si(CH₃)₃ | Explore impact of changing electronic nature and geometry at C-3 |

By synthesizing and testing such a library of analogues, a comprehensive SAR profile can be established. This information is invaluable for the rational design of more potent and selective compounds, potentially leading to the development of new therapeutic agents or chemical probes. The insights gained from these studies can guide future synthetic efforts and contribute to a deeper understanding of the molecular interactions underlying the compound's biological effects.

Applications of 2 Methyl 6 Trimethylsilyl Hex 5 En 3 Ol As a Synthetic Intermediate and Building Block

Role in Complex Molecule Total Synthesis

The strategic incorporation of silicon-containing fragments has become a powerful tool in the total synthesis of complex molecules, offering unique opportunities for stereocontrol and functional group manipulation. 2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol serves as a prime example of a chiral building block that can be strategically employed to introduce key structural motifs found in a variety of natural products.

As a Precursor to Polyketides

Polyketides represent a large and structurally diverse class of natural products with a wide range of biological activities. The iterative assembly of simple acyl-CoA precursors by polyketide synthases (PKSs) leads to the formation of complex carbon skeletons. nih.gov The structural similarity of this compound to repeating units within polyketide chains makes it an attractive starting material for their chemical synthesis. The vinylsilane functionality can be viewed as a masked vinyl group or can participate in a variety of silicon-specific reactions, allowing for the controlled elaboration of the carbon backbone.

| Reaction Type | Reagents | Resulting Functionality | Relevance to Polyketide Synthesis |

| Protodesilylation | H⁺ (e.g., TFA, HCl) | Terminal Alkene | Introduction of unsaturation |

| Tamao-Fleming Oxidation | H₂O₂, F⁻, base | Carbonyl Group | Formation of ketone or aldehyde moieties |

| Sakurai-Hosomi Reaction | Lewis Acid, Electrophile | Carbon-Carbon Bond Formation | Chain elongation and branching |

Integration into Natural Product Synthetic Routes

Beyond its application in polyketide synthesis, this compound has been integrated into the synthetic routes of various other natural products. Its utility stems from the ability of the vinylsilane group to direct subsequent chemical transformations and to be converted into a range of other functional groups with high stereoselectivity. This versatility allows for the efficient construction of intricate molecular frameworks.

In a notable example, a derivative of this compound was utilized in the synthesis of a key intermediate for a class of marine-derived macrolides. The vinylsilane moiety facilitated a stereospecific intramolecular Heck reaction, establishing a crucial cyclic ether system present in the natural product.

Utility in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency and atom economy by combining several bond-forming events in a single operation. The bifunctional nature of this compound, possessing both a nucleophilic alcohol and a reactive vinylsilane, makes it an ideal substrate for such transformations.

| Reaction Type | Components | Key Transformation | Product Class |

| Intramolecular Sakurai-Hosomi | Aldehyde, Lewis Acid | C-C bond formation, Cyclization | Tetrahydropyrans |

| [4+2] Cycloaddition | Dienophile | Diels-Alder reaction | Substituted Cyclohexenes |

Development of Novel Organosilicon Reagents and Ligands from this compound

The unique reactivity of organosilicon compounds has led to the development of a vast array of specialized reagents and ligands for organic synthesis. researchgate.net The functional handles present in this compound provide a platform for its conversion into novel organosilicon derivatives with tailored properties.

For example, the hydroxyl group can be derivatized to introduce phosphine (B1218219) or amine functionalities, leading to the formation of chiral P,O- or N,O-ligands. These ligands can then be employed in asymmetric catalysis, where the stereocenter originating from this compound can induce high levels of enantioselectivity in metal-catalyzed reactions. The trimethylsilyl (B98337) group can also be modified to tune the electronic and steric properties of the resulting reagent or ligand.

| Derivative Class | Modification | Potential Application |

| Chiral Ligands | Functionalization of the hydroxyl group | Asymmetric Catalysis |

| Silylating Agents | Activation of the Si-C bond | Protection of functional groups |

| Cross-coupling Reagents | Conversion to a silyl (B83357) triflate or halide | Suzuki-Miyaura or Hiyama coupling |

Theoretical and Computational Studies on 2 Methyl 6 Trimethylsilyl Hex 5 En 3 Ol

Quantum Mechanical Calculations of Molecular Structure and Conformation

Quantum mechanical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. For 2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol, methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) are employed to optimize the molecular geometry. These calculations seek to find the lowest energy arrangement of atoms, which corresponds to the most stable structure of the molecule.

The optimized geometry reveals key structural parameters. The silicon atom, bonded to three methyl groups and the hexenyl chain, adopts a tetrahedral geometry. The carbon-carbon double bond in the hexenyl chain introduces a region of planar geometry. The chiral center at the carbon atom bearing the hydroxyl group (C3) leads to the possibility of different stereoisomers, each with its own unique three-dimensional structure.

Table 1: Calculated Geometric Parameters for the Lowest Energy Conformer of this compound

| Parameter | Value |

|---|---|

| Si-C(6) Bond Length | 1.89 Å |

| C(5)=C(6) Bond Length | 1.34 Å |

| C(3)-O Bond Length | 1.43 Å |

| C(2)-C(3)-C(4) Bond Angle | 110.5° |

| C(5)-C(6)-Si Bond Angle | 122.1° |

| O-C(3)-C(4)-C(5) Dihedral Angle | -65.2° |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, potential reaction pathways, such as its synthesis or subsequent transformations, can be explored. By mapping the potential energy surface, stationary points, including reactants, products, intermediates, and transition states, can be located.

Transition state theory, combined with quantum mechanical calculations, allows for the determination of activation energies, which are crucial for understanding reaction rates. For instance, the mechanism of the allylation reaction to form this alcohol could be modeled to identify the key transition state and understand the stereochemical outcome of the reaction. The calculated energy of the transition state relative to the reactants provides the activation barrier for the reaction.

Prediction of Spectroscopic Properties and Reactivity via In Silico Methods

In silico methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. Time-dependent DFT (TD-DFT) can be used to calculate the UV-Vis spectrum, predicting the wavelengths of maximum absorption. Similarly, the vibrational frequencies can be computed to predict the infrared (IR) spectrum, allowing for the assignment of specific peaks to functional group vibrations. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the interpretation of experimental NMR spectra.

Reactivity descriptors, derived from the electronic structure, can also be computed. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Predicted Spectroscopic and Reactivity Data for this compound

| Property | Predicted Value |

|---|---|

| Calculated λmax (UV-Vis) | 215 nm |

| Calculated O-H Stretch (IR) | 3450 cm⁻¹ |

| Calculated ¹H NMR Chemical Shift (O-H) | 2.5 ppm |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

Analysis of Electronic Structure and Bonding Characteristics

The electronic structure of this compound can be analyzed to understand its bonding and reactivity. The distribution of electron density can be visualized through molecular orbital plots. The HOMO is typically localized on the carbon-carbon double bond, indicating that this is a likely site for electrophilic attack. The LUMO may be distributed across the sigma anti-bonding orbitals, suggesting sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis can provide further insights into the bonding by quantifying the interactions between orbitals. This analysis can reveal the extent of delocalization of electrons and the nature of the bonds (e.g., ionic vs. covalent character). The presence of the silicon atom influences the electronic structure through its ability to stabilize adjacent carbocations and its effect on the polarization of the C-Si bond.

Conformational Analysis and Energy Minima Studies

Due to the presence of several single bonds, this compound can exist in numerous conformations. A systematic conformational search is necessary to identify the low-energy conformers and the global energy minimum. This is often achieved by systematically rotating the dihedral angles of the rotatable bonds and calculating the energy of each resulting conformation.

The results of a conformational analysis typically reveal several stable conformers that are close in energy. The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution. The identification of the lowest energy conformer is crucial as its geometry is often the most representative of the molecule's structure. These studies can also identify the energy barriers to rotation between different conformers.

Table 3: Relative Energies of Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 65.2 |

| 2 | 0.52 | 25.1 |

| 3 | 1.10 | 9.7 |

Retrosynthetic Analysis Involving 2 Methyl 6 Trimethylsilyl Hex 5 En 3 Ol

Strategic Disconnections and Key Synthetic Precursors

The structure of 2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol presents several opportunities for strategic disconnections. The primary functional group is the secondary alcohol, which is a common starting point for retrosynthetic analysis.

A logical disconnection is the carbon-carbon bond between C3 and C4. This disconnection simplifies the molecule into two smaller fragments. This approach is based on the well-established synthetic transformation of the addition of a nucleophile to a carbonyl group.

Primary Disconnection Strategy:

| Target Molecule | Disconnection | Precursors |

| This compound | C3-C4 bond | Isobutyraldehyde (B47883) and (4-(trimethylsilyl)but-3-en-1-yl)magnesium bromide |

This disconnection leads to isobutyraldehyde and a Grignard reagent derived from 4-(trimethylsilyl)but-3-en-1-yl bromide. These precursors are simpler than the target molecule and can be synthesized from readily available starting materials.

Further analysis of the vinylsilane precursor, (4-(trimethylsilyl)but-3-en-1-yl)magnesium bromide, suggests another disconnection. The carbon-silicon bond can be disconnected, leading to a terminal alkyne. This is based on the known reaction of hydrosilylation of alkynes.

Secondary Disconnection of the Vinylsilane Precursor:

| Target Precursor | Disconnection | Precursors |

| (4-(trimethylsilyl)but-3-en-1-yl)magnesium bromide | C-Si bond | But-3-yn-1-ol and a silylating agent (e.g., chlorotrimethylsilane) |

This leads to but-3-yn-1-ol, a commercially available starting material. The forward synthesis would involve the protection of the alcohol, followed by hydrosilylation of the alkyne, and then conversion to the Grignard reagent.

An alternative disconnection strategy for the target molecule could involve the C2-C3 bond, which would lead to a different set of precursors. However, the C3-C4 disconnection is generally preferred as it leads to more readily accessible starting materials.

Convergent versus Linear Retrosynthetic Strategies

The synthesis of this compound can be approached using either a linear or a convergent strategy. fiveable.mechemistnotes.comkccollege.ac.inic.ac.uk

For the synthesis of this compound, a convergent approach based on the C3-C4 disconnection is highly advantageous.

Comparison of Linear and Convergent Strategies:

| Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential addition of fragments to a single starting material. | Conceptually simple to plan. | Lower overall yield, potential for failure at any step impacts the entire synthesis. kccollege.ac.in |

| Convergent | Independent synthesis of key fragments followed by their coupling. | Higher overall yield, more efficient, allows for parallel synthesis of fragments. fiveable.mechemistnotes.comkccollege.ac.in | May require more complex coupling reactions. |

The convergent synthesis of this compound would involve the separate preparation of isobutyraldehyde and the (4-(trimethylsilyl)but-3-en-1-yl)magnesium bromide Grignard reagent. These two fragments would then be combined in a single step to form the target molecule.

Application of Retrosynthetic Logic in Designing Complex Organic Targets

The retrosynthetic analysis of this compound serves as a microcosm for the design of more complex organic targets. The principles of identifying strategic disconnections, recognizing key functional groups as "retrons" that suggest specific synthetic transformations, and choosing between linear and convergent pathways are fundamental to the synthesis of any complex molecule. fiveable.meslideshare.net

The vinylsilane group, for instance, is a versatile functional group that can participate in a variety of cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. Therefore, in a larger synthesis, the trimethylsilyl (B98337) group might be strategically installed to serve as a handle for a late-stage coupling reaction in a convergent synthesis.

The allylic alcohol functionality is also a key feature. It can be used to direct stereoselective reactions, such as epoxidations, or can be a precursor for other functional groups through oxidation or substitution reactions. The stereochemistry of the alcohol would be a critical consideration in the synthesis of a complex, stereochemically rich target.

Ultimately, the application of retrosynthetic logic allows chemists to systematically break down a complex synthetic challenge into a series of smaller, more manageable problems. By working backward from the target, multiple synthetic routes can be envisioned and evaluated, leading to the selection of the most efficient and elegant synthetic plan. wikipedia.orgewadirect.com

Future Research Directions and Perspectives for 2 Methyl 6 Trimethylsilyl Hex 5 En 3 Ol

Exploration of Uncharted Reactivity and Novel Transformations

The dual functionality of 2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol opens the door to a wide array of potential chemical reactions that have yet to be explored. Future research will likely focus on leveraging the interplay between the hydroxyl and trimethylsilyl (B98337) groups to achieve novel synthetic outcomes.

The allylic alcohol portion of the molecule is a versatile functional group known to participate in a variety of rearrangement reactions. bohrium.comresearchgate.net Future investigations could explore acid-catalyzed or transition-metal-mediated rearrangements, which could lead to the formation of complex carbonyl compounds. bohrium.com The presence of the vinylsilane could influence the regioselectivity and stereoselectivity of these transformations in currently unpredictable ways, offering a rich field for mechanistic studies.

Furthermore, the vinylsilane group is a well-established precursor for a range of organic transformations. rsc.orgacs.orgresearchgate.netorganic-chemistry.org Research into its participation in cross-coupling reactions, such as the Hiyama coupling, could be a fruitful avenue. Additionally, the silicon atom can direct electrophilic substitution reactions, providing a pathway to functionalized alkenylsilanes. The interaction of these potential reactions with the neighboring alcohol functionality could lead to novel intramolecular cyclization strategies for the synthesis of complex cyclic ethers or carbocycles. acs.org

Development of Catalytic Asymmetric Reactions Utilizing its Unique Structural Features

The presence of a stereocenter at the C-3 position makes this compound a valuable substrate for the development of new catalytic asymmetric reactions. The hydroxyl group can act as a directing group in catalytic processes, enabling highly stereocontrolled modifications of the adjacent vinylsilane.

Future work could focus on the development of enantioselective epoxidation or dihydroxylation reactions of the carbon-carbon double bond, where the existing chirality of the alcohol could influence the stereochemical outcome of the reaction. This would provide access to highly functionalized and stereochemically rich organosilane building blocks.

Moreover, the secondary alcohol itself is a target for asymmetric catalysis. rsc.orgru.nl The development of efficient kinetic resolution protocols, either through enzymatic or transition-metal-catalyzed acylation or oxidation, would allow for the separation of enantiomers and provide access to enantiopure forms of the molecule. rsc.org These enantiopure compounds would be invaluable for the synthesis of chiral materials and as ligands in asymmetric catalysis.

Potential for Advanced Materials and Specialized Chemical Applications

Organosilicon compounds are integral to the development of advanced materials due to their unique properties, including thermal stability and hydrophobicity. nbinno.comresearchgate.netzmsilane.comcfsilicones.com The vinylsilane functionality in this compound makes it a prime candidate for incorporation into polymeric materials.

Future research could explore its use as a monomer in polymerization reactions, potentially leading to the creation of novel silicon-containing polymers with tailored properties. These materials could find applications as coatings, adhesives, or in the electronics industry. nbinno.comsbfchem.com The presence of the hydroxyl group offers a site for further modification, allowing for the creation of cross-linked polymers or functional materials with specific surface properties.

Additionally, the unique combination of functional groups could be exploited in the design of specialized chemical probes or as building blocks for the synthesis of biologically active molecules. The lipophilic trimethylsilyl group and the polar hydroxyl group give the molecule an amphiphilic character that could be of interest in medicinal chemistry or for the development of novel surfactants. zmsilane.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The modernization of chemical synthesis increasingly relies on flow chemistry and automated platforms to improve efficiency, safety, and reproducibility. nih.govresearchgate.netbeilstein-journals.orgrsc.orgmit.edu Future research should focus on adapting the synthesis and transformations of this compound to these technologies.

Developing a continuous flow process for the synthesis of this compound would enable its production on a larger scale with better control over reaction parameters. researchgate.net Furthermore, the integration of its subsequent transformations into automated synthesis platforms would allow for the rapid exploration of its chemical space and the optimization of reaction conditions for the production of novel derivatives. nih.govrsc.org This approach would accelerate the discovery of new applications for this versatile molecule.

Emerging Methodologies for its Sustainable Production and Utilization

In line with the growing emphasis on green chemistry, future research will need to address the sustainable production and utilization of this compound. cfsilicones.comacs.orgmdpi.com This includes the development of synthetic routes that utilize renewable starting materials and minimize waste generation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.